![molecular formula C27H28N4O4 B2914179 ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate CAS No. 1251616-68-8](/img/structure/B2914179.png)

ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

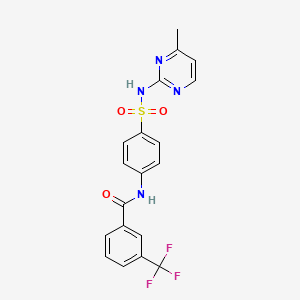

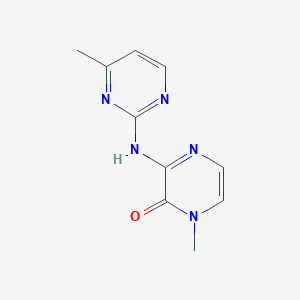

The compound “ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate” is a complex organic molecule. It contains a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has seen recent advances, with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis methods include using microwave, clay or other catalysts which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A specific synthesis of a pyrazoloquinoline derivative involves a condensation reaction by treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline core and various functional groups attached. Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions . In the synthesis of a related compound, a one-pot synthesis from a heterogeneous solution of nitroarene, ethanol and TiO2 upon irradiation of UV light has been reported .Applications De Recherche Scientifique

Synthetic Applications in Cyclization Reactions

Research has explored the utility of ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate and its related compounds in synthetic chemistry, particularly in the formation of complex heterocyclic structures. One notable application is the use of aryl radical building blocks for cyclization onto azoles, creating tri- and tetra-cyclic heterocycles. This process involves alkylating azoles with 2-(2-bromophenyl)ethyl groups to synthesize radical precursors, which upon cyclization yield new 6-membered rings attached to azoles. The aryl radicals undergo intramolecular homolytic aromatic substitution, demonstrating the compound's versatility in forming intricate chemical structures (Allin et al., 2005).

Facilitating Novel Pyrazolo[3,4-b]pyridine Synthesis

Another study showcases the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This methodology highlights the compound's role in the preparation of new N-fused heterocycle products, contributing significantly to the diversification of pyrazolo[3,4-b]pyridine derivatives with potential biological activity (Ghaedi et al., 2015).

Photovoltaic Properties and Device Fabrication

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, closely related to the compound , have been studied for their application in organic–inorganic photodiode fabrication. Films of these derivatives deposited via thermal evaporation techniques demonstrate significant photovoltaic properties under illumination. These findings suggest potential applications in the development of new photovoltaic devices, highlighting the compound's relevance in renewable energy technologies (Zeyada et al., 2016).

Antimicrobial and Anticancer Potential

Further research into related quinoline and pyrazole derivatives has indicated promising antimicrobial and anticancer activities. For instance, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates have shown high activity against various bacterial strains, showcasing the therapeutic potential of such compounds in addressing resistant microbial infections (Nandeshwarappa et al., 2020). Additionally, quinoxaline derivatives, including those with ethyl groups similar to the compound of interest, have exhibited noteworthy anti-proliferative effects against several cancer cell lines, suggesting a role in the development of new anticancer agents (Ahmed et al., 2020).

Orientations Futures

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions in this field could involve the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .

Mode of Action

Quinoline derivatives are known to interact with their targets, causing changes that can lead to various pharmacological activities .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, anticancer, and antimalarial effects .

Propriétés

IUPAC Name |

ethyl 1-[2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O4/c1-3-17-5-8-20(9-6-17)31-26(33)22-16-28-23-10-7-19(15-21(23)24(22)29-31)25(32)30-13-11-18(12-14-30)27(34)35-4-2/h5-10,15-16,18,29H,3-4,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOSAWVAVVZISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCC(CC5)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2914096.png)

![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2914101.png)

![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one](/img/structure/B2914119.png)